(6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiadiazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazolo-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate thiourea and dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: Introduction of the phenoxyethoxyphenyl group can be carried out via nucleophilic substitution reactions.
Final Functionalization: The prop-2-en-1-yl group is introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalysts is crucial. Continuous flow reactors and automated synthesis platforms can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
(6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H24N4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(6Z)-2-ethyl-5-imino-6-[[3-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H24N4O3S/c1-3-8-18-10-5-6-12-21(18)32-14-13-31-19-11-7-9-17(15-19)16-20-23(26)29-25(27-24(20)30)33-22(4-2)28-29/h3,5-7,9-12,15-16,26H,1,4,8,13-14H2,2H3/b20-16-,26-23? |
InChI Key |
HSFQDMXPOUMAGT-TUZMOLJKSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=CC=C4CC=C)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=CC=C3)OCCOC4=CC=CC=C4CC=C)C(=O)N=C2S1 |
Origin of Product |
United States |
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